6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride
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Overview
Description
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride is a heterocyclic compound that features a pyrrolidine ring attached to a nicotinic acid moiety via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of nicotinic acid with an appropriate ethoxy reagent under basic conditions to form the ethoxy-substituted nicotinic acid.
Introduction of the Pyrrolidine Ring: The ethoxy-substituted nicotinic acid is then reacted with pyrrolidine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity. The nicotinic acid moiety may also play a role in binding to specific sites, influencing the overall effect of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
- 6-(1H-imidazol-1-yl)nicotinic acid
- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid
Uniqueness
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic acid hydrochloride is unique due to the presence of the ethoxy linker, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14;/h3-4,9H,1-2,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXRDZRPOXEPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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